Lithium;diphenyl(trimethylsilyloxy)silanide
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Overview
Description
Lithium;diphenyl(trimethylsilyloxy)silanide is a chemical compound with the molecular formula C15H19LiOSi2. It is a member of the silanide family, which contains an anionic silicon (IV) center. This compound is known for its unique structure, where a lithium ion is coordinated to a diphenyl(trimethylsilyloxy)silanide anion. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;diphenyl(trimethylsilyloxy)silanide typically involves the reaction of diphenyl(trimethylsilyloxy)silane with a lithium reagent. One common method is the reaction of diphenyl(trimethylsilyloxy)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;diphenyl(trimethylsilyloxy)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other cations, and the silanide anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents like THF, hexane, and toluene are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce various organosilicon compounds .
Scientific Research Applications
Lithium;diphenyl(trimethylsilyloxy)silanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of lithium;diphenyl(trimethylsilyloxy)silanide involves its ability to act as a nucleophile or reducing agent. The lithium ion can coordinate with various electrophiles, facilitating nucleophilic substitution reactions. The silanide anion can donate electrons to form new bonds, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silanide: Another silanide compound with three trimethylsilyl groups.
Triphenylsilanide: Contains three phenyl groups attached to the silicon atom.
Tris(tert-butyl)silanide: Features three tert-butyl groups on the silicon atom.
Uniqueness
Lithium;diphenyl(trimethylsilyloxy)silanide is unique due to its specific combination of diphenyl and trimethylsilyloxy groups, which provide distinct reactivity and stability compared to other silanides. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
823207-28-9 |
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Molecular Formula |
C15H19LiOSi2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
lithium;diphenyl(trimethylsilyloxy)silanide |
InChI |
InChI=1S/C15H19OSi2.Li/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChI Key |
YYFNLWSNUVLMRD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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